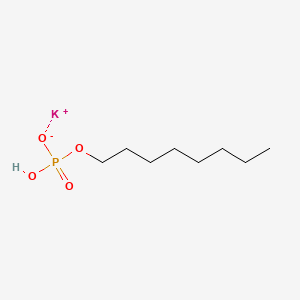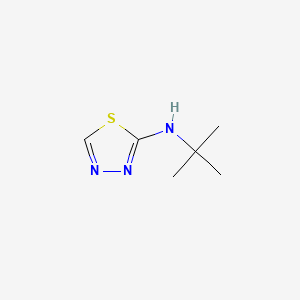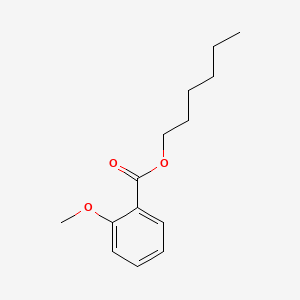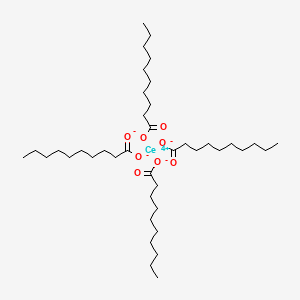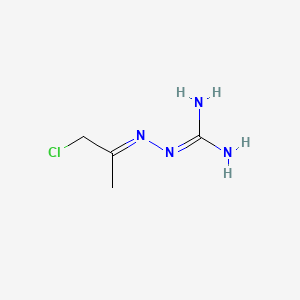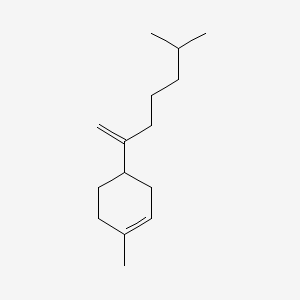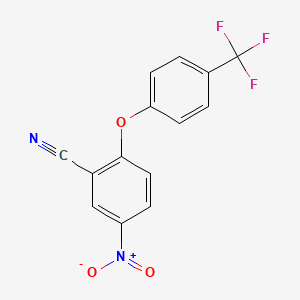
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C13H15NO2. It is a derivative of pyrrolidinone, featuring a benzoyl group substituted at the fifth position and a methyl group at the first position of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 1-methylpyrrolidin-2-one in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The pyrrolidinone ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
- 1-Benzyl-5-methylpyrrolidin-2-one
- 1-Methyl-5-benzoylpyrrolidin-2-one
- 1-Methyl-5-(4-chlorobenzoyl)pyrrolidin-2-one
Comparison: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
42435-97-2 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-10(6-4-9)13(16)11-7-8-12(15)14(11)2/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
FAZNFGVZSSOHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


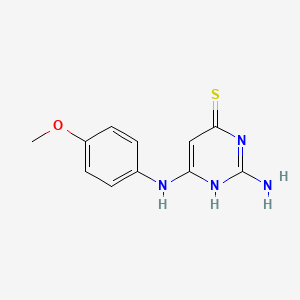
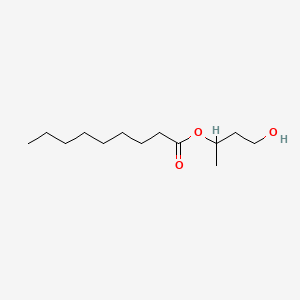
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
